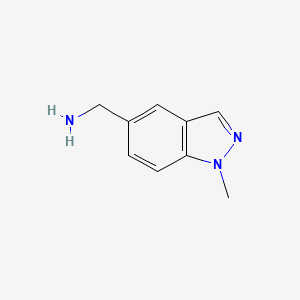

(1-Methyl-1H-indazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZCZGIDUYDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-27-4 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Methyl-1H-indazol-5-yl)methanamine chemical properties

An In-depth Technical Guide to (1-Methyl-1H-indazol-5-yl)methanamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

The indazole scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its unique bicyclic system, composed of a fused benzene and pyrazole ring, imparts a favorable combination of rigidity, aromaticity, and hydrogen bonding capability, making it a cornerstone in the design of numerous biologically active compounds.[1][2] Indazole derivatives are integral to several FDA-approved drugs and are extensively explored for their therapeutic potential against a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[3][4]

This compound, in particular, represents a highly valuable and versatile building block for drug discovery programs. The presence of a primary amine on the methanamine side chain provides a reactive handle for straightforward chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5] The methylation at the N1 position of the indazole ring is a critical feature, as it resolves the tautomeric ambiguity of the indazole core, ensuring consistent biological interactions and simplifying SAR interpretation.[1][6]

This technical guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers, medicinal chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure and key physicochemical properties are summarized below. These computed properties are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| CAS Number | 267413-27-4 | [5][7] |

| Molecular Formula | C₉H₁₁N₃ | [5][7] |

| Molecular Weight | 161.21 g/mol | [5][7] |

| IUPAC Name | (1-methylindazol-5-yl)methanamine | [8] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [9] |

| Computed LogP | 1.45 | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

Synthesis and Purification

A robust and common synthetic route to this compound involves the chemical reduction of the corresponding nitrile precursor, 1-methyl-1H-indazole-5-carbonitrile. This transformation is a cornerstone of amine synthesis due to its high efficiency and the relative accessibility of the nitrile starting material.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 1-Methyl-1H-indazole-5-carbonitrile

This protocol describes a standard laboratory procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent suitable for this transformation.

Causality: LiAlH₄ is chosen for its high reactivity and effectiveness in reducing nitriles to primary amines without affecting the aromatic indazole core. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is quenched carefully with water and base to neutralize excess reagent and precipitate aluminum salts, which can then be easily filtered off.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 1-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent the amine from streaking on the silica) to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group serves as a versatile nucleophilic handle for constructing a diverse array of derivatives, which is fundamental for SAR studies in drug discovery.[5]

The amine can readily participate in several key reactions:

-

Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields stable amide derivatives.

-

Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates affords ureas and thioureas, respectively.

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to furnish secondary or tertiary amines.

Caption: Key derivatization pathways for SAR exploration.

Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is a well-established pharmacophore found in numerous marketed drugs, such as the anti-cancer kinase inhibitors Pazopanib and Niraparib.[1] This clinical validation underscores the importance of the indazole scaffold in modern drug design.

This compound is a crucial intermediate for synthesizing novel compounds with therapeutic potential.[5] Its primary application lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening. The amine functionality allows for the introduction of diverse chemical moieties, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and ADME profiles.[5]

Key therapeutic areas where this building block is employed include:

-

Inflammatory Diseases: Synthesis of selective enzyme inhibitors.[5]

-

Neurological Disorders: Preparation of compounds targeting receptors and enzymes in the central nervous system.[5]

The indazole ring often acts as a bioisostere for the indole ring found in serotonin, leading to applications in developing agonists and antagonists for serotonin receptors.[11]

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Data sourced from supplier safety information)[7]

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, featuring a fixed N1-methylated indazole core and a reactive primary amine, provides an ideal platform for the synthesis of novel, diverse, and targeted compound libraries. The established synthetic routes and predictable reactivity make it an invaluable tool for researchers aiming to develop next-generation therapeutics across multiple disease areas.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. achmem.com [achmem.com]

- 8. 1-methyl-1H-indazol-5-amine | C8H9N3 | CID 2768032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-indazol-5-yl)methanamine

Introduction

(1-Methyl-1H-indazol-5-yl)methanamine is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The indazole scaffold is a privileged structure found in numerous therapeutic agents. Accurate structural elucidation and purity assessment are non-negotiable pillars of the drug discovery process, mandating the use of robust analytical techniques. This guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to predict the expected spectral features. It serves as a practical guide for researchers to not only acquire high-fidelity data but also to interpret it with confidence, ensuring the unequivocal confirmation of the molecule's identity and purity. We will explore the causality behind experimental choices and present self-validating protocols grounded in established scientific literature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic ring system and the substituents. The predicted values are based on data from 1-methylindazole and related substituted indazoles.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~7.9 - 8.1 | Singlet (s) | - | Deshielded proton on the pyrazole ring, adjacent to N-2.[2] |

| H-4 | ~7.6 - 7.8 | Doublet (d) | J ≈ 8.5 - 9.0 | Ortho-coupling to H-6. Deshielded by proximity to the fused ring system. |

| H-6 | ~7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, J ≈ 1.5 - 2.0 | Ortho-coupling to H-4 and meta-coupling to H-7. |

| H-7 | ~7.5 - 7.7 | Doublet (d) or Singlet (s) | J ≈ 1.5 - 2.0 (if coupled to H-6) | Deshielded due to the anisotropic effect of the pyrazole ring.[1] |

| -CH₂- (methanamine) | ~3.8 - 4.0 | Singlet (s) | - | Benzylic protons adjacent to an amine group. |

| -NH₂ (methanamine) | ~1.5 - 2.5 | Broad Singlet (br s) | - | Exchangeable protons; signal intensity corresponds to 2H. |

| N-CH₃ (methyl) | ~4.0 - 4.1 | Singlet (s) | - | Methyl group attached to the electron-withdrawing indazole nitrogen.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts are based on general values for substituted indazoles and aromatic amines.[4][5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-3 | ~133 - 135 | Aromatic CH in the pyrazole ring. |

| C-3a (bridgehead) | ~122 - 124 | Quaternary carbon at the ring junction. |

| C-4 | ~120 - 122 | Aromatic CH on the benzene ring. |

| C-5 | ~135 - 138 | Aromatic quaternary carbon bearing the methanamine substituent. |

| C-6 | ~125 - 127 | Aromatic CH on the benzene ring. |

| C-7 | ~109 - 111 | Aromatic CH on the benzene ring, shielded by the adjacent nitrogen. |

| C-7a (bridgehead) | ~140 - 142 | Quaternary carbon at the ring junction, adjacent to N-1. |

| -CH₂- (methanamine) | ~45 - 50 | Aliphatic carbon adjacent to a nitrogen and an aromatic ring. |

| N-CH₃ (methyl) | ~35 - 38 | Aliphatic carbon attached to a nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of N-H protons, allowing for their observation.[7]

-

Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Visualization of NMR Workflow

The following diagram illustrates the logical workflow for structural confirmation using NMR data.

Caption: Workflow for NMR-based structural elucidation.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is indispensable for verifying molecular weight and assessing the purity of drug candidates.

Predicted LC-MS Characteristics

For this compound (Molecular Formula: C₉H₁₁N₃), the following LC-MS data are expected.

-

Molecular Weight: 161.21 g/mol

-

Exact Mass: 161.0953 Da

-

Predicted Ionization: The molecule contains basic nitrogen atoms in the indazole ring and the primary amine, making it highly amenable to positive ion electrospray ionization (ESI+).

-

Expected Primary Ion: The protonated molecule, [M+H]⁺, with an expected m/z of 162.1031 .

-

Chromatographic Behavior: As a polar, basic compound, it is expected to be well-retained and eluted from a reversed-phase column (e.g., C18) using an aqueous/organic mobile phase gradient.[8] The use of an acidic modifier like formic acid or a buffer like ammonium formate is crucial for good peak shape and ionization efficiency.[9]

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 162.1) would provide structural confirmation. Fragmentation is likely to occur at the weakest bonds.

Table 3: Predicted MS/MS Fragments for [M+H]⁺ at m/z 162.1

| Predicted Fragment m/z | Proposed Neutral Loss | Fragment Structure |

|---|---|---|

| 145.0770 | NH₃ (Ammonia) | Loss of ammonia from the protonated aminomethyl group. |

| 132.0718 | CH₂NH (Methanimine) | Cleavage of the C5-CH₂ bond. |

Experimental Protocol for LC-MS Analysis

This protocol is designed for robust purity analysis and identity confirmation.

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A high-efficiency reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).[8]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at 5% B for 2-3 minutes.

-

Flow Rate: 0.4 - 0.6 mL/min.[8]

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Data Acquisition: Full scan mode for initial analysis and targeted MS/MS on the precursor ion at m/z 162.1 for structural confirmation.

-

Visualization of LC-MS Workflow

The diagram below outlines the process for confirming molecular identity and purity via LC-MS.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-methylindazole(13436-48-1) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Indazole Derivatives

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1][2][3] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions make it an ideal framework for designing molecules that interact with a wide array of biological targets.[4] This versatility has led to the development of numerous compounds with significant pharmacological activities, including several FDA-approved drugs for treating cancer and managing chemotherapy side effects.[5][6][7]

This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. It aims to provide a deep, mechanistic understanding of how and why indazole derivatives exert their biological effects. We will explore the key signaling pathways they modulate, detail the self-validating experimental protocols used to characterize their activity, and offer insights into the structure-activity relationships that drive potency and selectivity.

Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of indazole derivatives has been in oncology.[2][8] Their success stems from their ability to inhibit key enzymes, particularly protein kinases, that drive uncontrolled cell proliferation, survival, and angiogenesis.[5][9]

Core Mechanism: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] Indazole-based compounds have been expertly designed to function as potent ATP-competitive inhibitors of several oncogenic kinases.

Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels.[11] The Vascular Endothelial Growth Factor Receptor (VEGFR) family is a primary driver of this process.[12] Several indazole-based drugs function by blocking the ATP-binding site of these receptors, thereby inhibiting downstream signaling required for endothelial cell proliferation and migration.[11]

Key Examples:

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-kit.[13][14][15][16] This broad-spectrum inhibition not only halts angiogenesis but also disrupts the tumor microenvironment supported by PDGFR signaling.[16] It is approved for treating renal cell carcinoma (RCC) and soft tissue sarcoma.[14][15]

-

Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[11][12][17][18] Its high selectivity for VEGFRs is a key design feature intended to minimize off-target effects.[11] Axitinib is primarily used in the treatment of advanced RCC.[11][17]

Signaling Pathway: VEGFR Inhibition by Indazole Derivatives

Caption: VEGFR signaling cascade and its inhibition by indazole derivatives.

Table 1: Selected FDA-Approved Indazole-Based Kinase Inhibitors

| Drug Name | Brand Name | Primary Kinase Targets | Approved Indications |

| Axitinib | Inlyta® | VEGFR-1, -2, -3, PDGFR, c-KIT | Advanced Renal Cell Carcinoma[17][19] |

| Pazopanib | Votrient® | VEGFR-1, -2, -3, PDGFR-α/β, c-KIT, FGFR | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[13][14][15] |

| Entrectinib | Rozlytrek® | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[6] |

| Niraparib | Zejula® | PARP1, PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[5] |

Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many cancers.[10] Researchers have developed indazole derivatives that selectively inhibit these kinases, leading to mitotic arrest and apoptosis.[20] Structure-based design has enabled the creation of compounds with selectivity for either Aurora A or Aurora B isoforms, a critical consideration as their distinct biological roles can influence therapeutic outcomes and toxicity profiles.[20]

Table 2: Comparative Inhibitory Activity (IC₅₀) of Indazole Derivatives Against Oncogenic Kinases

| Compound Class | Target Kinase | Representative IC₅₀ | Established Inhibitor | Representative IC₅₀ | Reference |

| Indazole Derivative 17 | Aurora A | 26 nM | Alisertib | 1.2 nM | [10][20] |

| Indazole Derivative 17 | Aurora B | 15 nM | Barasertib | 0.37 nM | [10][20] |

| Indazole Derivative 106 | FGFR1 | 2.0 µM | - | - | [21] |

| Indazole Derivative 109 | EGFR T790M | 5.3 nM | - | - | [21] |

| Pazopanib | VEGFR-2 | 30 nM | Sunitinib | - | [12][22] |

Note: IC₅₀ values can vary based on assay conditions.

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, the indazole scaffold is a versatile template for engaging other anticancer targets and mechanisms.

-

Induction of Apoptosis: Certain novel indazole derivatives have been shown to induce apoptosis directly. For example, compound 2f was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[6] This was accompanied by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), indicating activation of the intrinsic mitochondrial apoptotic pathway.[6]

-

HDAC Inhibition: Through fragment-based virtual screening, novel indazole derivatives have been designed as potent histone deacetylase (HDAC) inhibitors.[23] Compounds 15k and 15m showed nanomolar inhibitory activity against HDAC1 and HDAC2, leading to cell cycle arrest and apoptosis in cancer cell lines, with efficacy comparable to the approved drug SAHA.[23]

-

Inhibition of Glycolysis: The indazole derivative Lonidamine has been shown to inhibit mitochondrial-bound hexokinase II, a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[3][24]

Experimental Protocols for Evaluating Anticancer Activity

A tiered, self-validating approach is crucial for characterizing the anticancer potential of new indazole derivatives. The causality behind this workflow is to first establish broad cytotoxic or cytostatic activity, then elucidate the specific mechanism (e.g., apoptosis, cell cycle arrest), and finally, confirm efficacy in a more complex biological system.

Workflow: In Vitro Screening Cascade for Anticancer Indazoles

Caption: A logical workflow for the preclinical evaluation of anticancer indazole derivatives.

Protocol: Cell Migration (Transwell) Assay

-

Preparation: Coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion assay) or leave uncoated (for migration assay). Allow to solidify at 37°C.

-

Cell Seeding: Resuspend cancer cells in serum-free media containing the indazole derivative at various concentrations. Add 100 µL of this cell suspension to the upper chamber of the Transwell insert.

-

Chemoattractant: Add 600 µL of media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours, allowing cells to migrate through the pores.

-

Fixation & Staining: Carefully remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields.

-

Validation: The causality is confirmed by observing a dose-dependent decrease in migrated cells compared to a vehicle-treated control. This directly measures the compound's ability to inhibit a key hallmark of metastasis.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Chronic inflammation is a driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential, often through mechanisms analogous to traditional NSAIDs but with the potential for different selectivity profiles.[25][26][27]

Mechanism of Action

The anti-inflammatory effects of indazoles are multifactorial, involving the modulation of enzymes, cytokines, and reactive oxygen species.[25][26]

-

COX-2 Inhibition: Similar to many NSAIDs, certain indazole derivatives directly inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[25][26]

-

Cytokine Suppression: They can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[25][26]

-

Free Radical Scavenging: Many indazoles exhibit antioxidant properties, capable of scavenging free radicals like those measured in DPPH and nitric oxide assays, which contributes to reducing oxidative stress associated with inflammation.[25]

Table 3: Anti-inflammatory Activity of Indazole Derivatives

| Compound | In Vitro Target | IC₅₀ | In Vivo Effect | Reference |

| 5-Aminoindazole | COX-2 | 12.32 µM | Dose-dependent inhibition of paw edema | [25] |

| 6-Nitroindazole | COX-2 | 15.65 µM | Dose-dependent inhibition of paw edema | [25] |

| Indazole (parent) | COX-2 | 23.42 µM | Dose-dependent inhibition of paw edema | [25] |

| 6-Nitroindazole | IL-1β | 100.75 µM | - | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic, self-validating in vivo model for acute inflammation.

-

Acclimatization: Acclimatize Wistar rats to the laboratory environment for one week.

-

Grouping and Dosing: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Diclofenac), and test groups receiving different doses of the indazole derivative via oral gavage.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the negative control group.

-

Validation: A statistically significant, dose-dependent reduction in paw volume compared to the vehicle control validates the compound's anti-inflammatory activity. The positive control ensures the model is responding as expected.

Antimicrobial Activity: A Scaffold for Novel Antibiotics

With the rise of antimicrobial resistance, novel scaffolds for antibiotics are urgently needed. Indazole derivatives have shown promise as antibacterial, antifungal, and antiprotozoal agents.[28][29][30]

-

Antibacterial Mechanism: A key target is the bacterial DNA gyrase (GyrB subunit), an enzyme essential for DNA replication and repair that is distinct from its human counterparts.[31] Structure-based drug design has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[31]

-

Antifungal and Antiprotozoal Activity: Certain 2H-indazole derivatives have demonstrated potent activity against Candida species and protozoa like Giardia intestinalis and Entamoeba histolytica, in some cases exceeding the potency of the reference drug metronidazole.[28][30][32]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a two-fold serial dilution of the indazole derivative in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus) to each well.

-

Controls: Include a positive control (microorganism, no drug) and a negative control (broth only, no microorganism).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Validation: Clear wells at and above the MIC, compared to the turbid growth in the positive control well, provide a quantitative measure of the compound's potency.

Conclusion and Future Perspectives

The indazole scaffold is a proven and powerful platform in medicinal chemistry. Its success in oncology, particularly as kinase inhibitors, is well-established, but its potential extends far beyond this single application. The diverse biological activities, including anti-inflammatory and antimicrobial effects, highlight its versatility.[1][5][33]

Future research will likely focus on:

-

Improving Selectivity: Designing next-generation kinase inhibitors with even greater selectivity to minimize off-target toxicities.

-

Combating Drug Resistance: Developing indazole derivatives that are effective against cancers that have developed resistance to current therapies.[19][24]

-

Exploring New Targets: Leveraging the scaffold to design inhibitors for novel biological targets in areas like neurodegenerative and cardiovascular diseases.[34]

-

Dual-Target Agents: Creating single molecules that can modulate multiple targets, for example, a compound with both anti-inflammatory and anticancer properties for use in inflammation-driven cancers.[28]

The continued exploration of the chemical space around the indazole nucleus, guided by rational design and robust biological evaluation, promises to yield a new generation of therapeutics to address unmet medical needs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole Derivatives [bldpharm.com]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 14. Pazopanib - Wikipedia [en.wikipedia.org]

- 15. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 17. grokipedia.com [grokipedia.com]

- 18. massivebio.com [massivebio.com]

- 19. Axitinib - Wikipedia [en.wikipedia.org]

- 20. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pnrjournal.com [pnrjournal.com]

- 33. researchgate.net [researchgate.net]

- 34. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Methyl-1H-indazol-5-yl)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-indazol-5-yl)methanamine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid, bicyclic indazole core, coupled with a reactive primary amine functionality, has positioned it as a valuable intermediate in the synthesis of a multitude of pharmacologically active agents. This technical guide provides a comprehensive review of this compound, including its synthesis, characterization, and significant applications, with a particular focus on its role in the development of targeted kinase inhibitors for oncology and other therapeutic areas. Detailed, field-proven synthetic protocols and an analysis of its structural significance in drug design are presented to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its ability to serve as a bioisostere for other aromatic systems like indole, while offering unique hydrogen bonding capabilities through its two nitrogen atoms.[1] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in both chemical and biological contexts.[2] The incorporation of the indazole moiety into small molecules has led to the development of several marketed drugs, including the antiemetic granisetron and the kinase inhibitor axitinib.[2][3]

This compound (CAS No: 267413-27-4) has emerged as a particularly useful derivative.[4][5] The N-methylation at the 1-position prevents tautomerization and provides a consistent structural element for molecular modeling and structure-activity relationship (SAR) studies. The methanamine group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries.[4]

Physicochemical Properties & Characterization

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 267413-27-4 | [4] |

| Molecular Formula | C₉H₁₁N₃ | [5] |

| Molecular Weight | 161.21 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Purity | ≥95% (commercially available) | [4] |

Spectroscopic Data (Predicted)

While specific, publicly available spectra for this compound are limited, typical spectroscopic data would be expected as follows:

-

¹H NMR: Resonances corresponding to the methyl group protons, the methylene protons of the methanamine group, the amine protons, and the aromatic protons of the indazole ring.

-

¹³C NMR: Signals for the methyl carbon, the methylene carbon, and the carbons of the indazole core.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

Two primary synthetic routes are plausible for the preparation of this compound. Both pathways begin with a suitable 1-methyl-1H-indazole precursor.

Route 1: Reduction of 1-Methyl-1H-indazole-5-carbonitrile

This route involves the synthesis of a nitrile intermediate followed by its reduction to the primary amine.

Caption: Synthetic pathway via nitrile reduction.

Step 1: Methylation of 5-Bromo-1H-indazole

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-1-methyl-1H-indazole.

Step 2: Cyanation of 5-Bromo-1-methyl-1H-indazole

-

To a solution of 5-bromo-1-methyl-1H-indazole (1.0 eq) in DMF, add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[6]

-

Degas the mixture and then heat to 100-120 °C under an inert atmosphere for 2-4 hours.[6]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indazole-5-carbonitrile.[6]

Step 3: Reduction of 1-Methyl-1H-indazole-5-carbonitrile

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indazole-5-carbonitrile (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or by conversion to its hydrochloride salt.

Route 2: Reductive Amination of 1-Methyl-1H-indazole-5-carbaldehyde

This alternative route involves the formation of an aldehyde intermediate, which is then converted to the amine via reductive amination.

Caption: Synthetic pathway via reductive amination.

Step 1 & 2: Synthesis of 1-Methyl-1H-indazole-5-carbaldehyde

-

Reduce 1-methyl-1H-indazole-5-carboxylic acid to (1-methyl-1H-indazol-5-yl)methanol using a suitable reducing agent like LiAlH₄ in THF.

-

Oxidize the resulting alcohol to 1-methyl-1H-indazole-5-carbaldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM) or chloroform. Pyridinium chlorochromate (PCC) can also be employed.

Step 3: Reductive Amination of 1-Methyl-1H-indazole-5-carbaldehyde

-

Dissolve 1-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add ammonium chloride (NH₄Cl, 5-10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq).[7]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding aqueous HCl.

-

Basify the mixture with aqueous NaOH and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

This compound is a highly sought-after building block in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The amine functionality of this compound allows for its facile incorporation into various molecular scaffolds, often forming key interactions with the target kinase.

A prominent example of a kinase inhibitor class derived from this building block is those targeting the BCR-ABL fusion protein, which is causative in chronic myeloid leukemia (CML).[9][10] The indazole core can act as a hinge-binding motif, while the rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site, leading to potent and selective inhibition.

Caption: General workflow for kinase inhibitor synthesis.

Derivatives of this compound have also been explored as inhibitors of other kinases, such as Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy.[7]

Conclusion

This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its robust synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The successful application of this building block in the development of potent kinase inhibitors underscores its importance and promises its continued use in the quest for novel therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the utilization of this key intermediate in research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-INDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. 1H-Indazole-5-carbonitrile, 3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Framework for Novel Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile substitutions, enabling the synthesis of diverse compound libraries with a wide spectrum of biological activities.[4][5] This has led to the development of several clinically approved drugs and a robust pipeline of investigational agents targeting a multitude of diseases, particularly cancer.[6][7] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets for indazole-based compounds, detailing the underlying mechanisms, rationale for targeting, and essential experimental protocols for hit validation and lead optimization.

Part 1: The Core Directive - Understanding the Versatility of the Indazole Scaffold

The therapeutic success of the indazole scaffold lies in its ability to interact with a diverse array of biological targets. This guide is structured to reflect the major classes of these targets, providing a deep dive into the scientific rationale and practical methodologies for each. We will explore the causality behind experimental choices, ensuring a thorough understanding of not just what to do, but why.

Part 2: Key Therapeutic Target Classes for Indazole Derivatives

Protein Kinases: The Dominant Frontier

Protein kinases represent the most successfully targeted protein family for indazole-based inhibitors.[6] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6][7] Indazole scaffolds have proven to be excellent ATP-competitive inhibitors, fitting into the hydrophobic ATP-binding pocket of various kinases.

-

Receptor Tyrosine Kinases (RTKs):

-

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have shown potent inhibitory activity against FGFR1-3.[4][6] Overactivation of FGFR signaling is implicated in various cancers, making it a compelling target.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Pazopanib, an approved anticancer drug, is a multi-kinase inhibitor that targets PDGFRs, among others.[4] Indazole-based compounds have been developed as selective inhibitors of PDGFRα and PDGFRβ.[8]

-

Tropomyosin Receptor Kinases (TRKs): Entrectinib, another approved therapeutic, is a potent inhibitor of TRK kinases, which are activated by NTRK gene fusions in a range of tumors.[4][9]

-

FMS-like Tyrosine Kinase 3 (FLT3): Indazole-based inhibitors have demonstrated efficacy against FLT3, a key target in acute myeloid leukemia.[8][10]

-

-

Non-Receptor Tyrosine Kinases:

-

Serine/Threonine Kinases:

-

Aurora Kinases: These kinases are essential for mitotic progression, and their overexpression is common in many cancers. Indazole-based compounds have been developed as potent inhibitors of Aurora kinases A and B.[6][7]

-

Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is an attractive target in oncology. Novel indazole derivatives have shown high selectivity and potent inhibition of PLK4.[11]

-

Extracellular Signal-Regulated Kinases (ERK1/2): The MAPK/ERK pathway is a central signaling cascade in cell proliferation and survival. Indazole amides have been identified as potent and selective ERK1/2 inhibitors.[4]

-

The diagram below illustrates the FGFR signaling pathway, a common target for indazole-based inhibitors.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

(1-Methyl-1H-indazol-5-yl)methanamine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

(1-Methyl-1H-indazol-5-yl)methanamine is a pivotal drug intermediate, primarily utilized in the synthesis of advanced therapeutic agents, most notably kinase inhibitors for oncological applications.[1] Its unique structural motif, featuring a methylated indazole core coupled with a reactive methanamine functionality, renders it an invaluable building block in modern medicinal chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and application, with a focus on field-proven insights and methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[2] Its presence in numerous FDA-approved drugs, including the antiemetic Granisetron and the anticancer agent Niraparib, underscores its therapeutic significance.[2][3] this compound emerges as a key derivative, offering a strategic entry point for the construction of complex bioactive molecules. The primary amine functionality provides a versatile handle for derivatization, enabling the facile formation of amides, sulfonamides, and ureas, which are common linkages in many drug candidates.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 267413-27-4 | [1] |

| Molecular Formula | C₉H₁₁N₃ | [1] |

| Molecular Weight | 161.21 g/mol | [1] |

| Appearance | Predicted: Off-white to light brown solid | Inferred from related compounds |

| Storage | Room temperature, in a dry and cool place | [1] |

Spectroscopic Characterization (Predicted)

While a publicly available, dedicated spectroscopic analysis for this specific intermediate is limited, the following 1H and 13C NMR chemical shifts can be predicted based on the analysis of structurally related indazole derivatives.[4][5][6][7]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ ~8.0 (s, 1H, indazole H3) | δ ~140.0 (indazole C7a) |

| δ ~7.8 (s, 1H, indazole H4) | δ ~135.0 (indazole C3) |

| δ ~7.5 (d, 1H, indazole H7) | δ ~128.0 (indazole C5) |

| δ ~7.3 (d, 1H, indazole H6) | δ ~122.0 (indazole C3a) |

| δ ~4.0 (s, 3H, N-CH₃) | δ ~121.0 (indazole C6) |

| δ ~3.9 (s, 2H, -CH₂-NH₂) | δ ~120.0 (indazole C4) |

| δ ~1.5 (br s, 2H, -NH₂) | δ ~109.0 (indazole C7) |

| δ ~45.0 (-CH₂-NH₂) | |

| δ ~35.0 (N-CH₃) |

Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely applicable synthetic route to this compound is the reductive amination of its corresponding aldehyde, 1-methyl-1H-indazole-5-carbaldehyde, with methylamine. This method is favored for its high efficiency and operational simplicity.[8][9][10][11][12][13][14]

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Reductive Amination

This protocol is based on established procedures for reductive amination of heterocyclic aldehydes.[8][9][10][13]

Materials:

-

1-methyl-1H-indazole-5-carbaldehyde (1.0 eq)

-

Methylamine (2M solution in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Imine Formation:

-

To a solution of 1-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in DCE, add methylamine solution (1.2 eq) at room temperature.

-

Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. A slight exotherm may be observed.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of DCM and MeOH. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent product streaking on the column.

-

Application in Drug Synthesis: A Gateway to Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2][3][15] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2]

Diagram of Application in Drug Synthesis

Caption: Application in the synthesis of a PARP inhibitor precursor.

Representative Experimental Protocol: Amide Coupling

The following is a generalized protocol for the coupling of this compound with a carboxylic acid to form an amide bond, a key step in the synthesis of many kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

A suitable carboxylic acid or acyl chloride (1.1 eq)

-

A coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) if starting from a carboxylic acid

-

A non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous lithium chloride (LiCl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent(s) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

-

Reaction:

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Extraction:

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous LiCl solution (3x) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

-

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. The following guidelines are based on safety data for structurally similar compounds.[16][17][18][19][20]

Hazard Identification:

-

Skin Corrosion/Irritation: May cause skin irritation.[18]

-

Eye Damage/Irritation: May cause serious eye irritation.[18][19]

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][19]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[17]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[16]

Handling and Storage:

-

Avoid contact with skin and eyes.[17]

-

Do not breathe dust or vapors.[17]

-

Wash hands thoroughly after handling.[18]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.[18]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]

-

If Inhaled: Move person to fresh air.[18]

Conclusion

This compound stands as a testament to the enduring utility of the indazole scaffold in drug discovery. Its strategic importance as a versatile intermediate for the synthesis of kinase inhibitors, particularly PARP inhibitors, is well-established. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a solid foundation for its effective use in the laboratory. The provided protocols, grounded in established chemical principles, are designed to be both reliable and adaptable to the specific needs of the research and development process.

References

- 1. This compound [myskinrecipes.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ineosopen.org [ineosopen.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

tautomeric forms of indazole and their stability

An In-Depth Technical Guide to the Tautomeric Forms of Indazole and Their Stability

Authored by a Senior Application Scientist

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant pharmaceuticals.[1] Its unique electronic properties and structural versatility are, however, intrinsically linked to a fundamental chemical phenomenon: annular tautomerism. The dynamic equilibrium between its prototropic forms, primarily the 1H- and 2H-tautomers, governs the molecule's reactivity, physicochemical properties, and, most critically, its biological activity.[1] This guide provides an in-depth exploration of indazole tautomerism, synthesizing theoretical principles with experimental evidence to offer researchers and drug development professionals a comprehensive understanding of this critical molecular behavior.

The Annular Tautomerism of Indazole

Indazole (also known as benzopyrazole) is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring.[1] The presence of two nitrogen atoms in the five-membered ring and a transferable proton gives rise to prototropic tautomers. The two principal forms are 1H-indazole and 2H-indazole, which exist in a dynamic equilibrium.[2] A third, less common form, 3H-indazole, is generally not significant under normal conditions.[3]

-

1H-Indazole: In this tautomer, the proton resides on the nitrogen atom at position 1 (N1). This configuration results in a "benzenoid" electronic structure, which is generally associated with greater aromaticity and stability.[4]

-

2H-Indazole: Here, the proton is located on the nitrogen atom at position 2 (N2). This arrangement imparts a "quinonoid" character to the molecule, which is typically less aromatic and, consequently, less stable.[4]

The equilibrium between these two forms is central to understanding the chemistry and pharmacology of indazole derivatives.

Figure 1: Prototropic annular tautomerism in indazole.

The Decisive Factor: Thermodynamic Stability

Overwhelming experimental and computational evidence confirms that 1H-indazole is the thermodynamically favored tautomer .[2][5] This enhanced stability is observed across different phases, including the gas phase, in solution, and in the solid state.[6][7]

The energetic preference for the 1H-tautomer is not trivial. Theoretical calculations and experimental studies have quantified this stability gap:

-

The free energy of 1H-indazole is approximately 2.3 kcal/mol lower than that of the 2H-tautomer.[3][7]

-

Computational models at the MP2/6-31G* level of theory predict an energy difference of 3.6 kcal/mol in the gas phase, while B3LYP calculations suggest a difference of 5.3 kcal/mol .[3][8]

-

This stability trend extends to substituted derivatives; for instance, 1-methylindazole is more stable than 2-methylindazole by about 3.2 kcal/mol.[3]

The primary driver for this stability difference is the preservation of aromaticity in the benzenoid structure of 1H-indazole, in contrast to the less aromatic quinonoid system of the 2H form.[8]

Modulators of the Tautomeric Equilibrium

While the 1H form is predominant, the position of the tautomeric equilibrium is not static. It can be influenced by several factors, which is a critical consideration in synthetic chemistry and drug design.

-

Solvent Effects: While thermochemical and photochemical studies have consistently shown the greater stability of the 1H-form regardless of the solvent, the polarity of the medium can play a subtle role.[3] Highly polar solvents may slightly alter the equilibrium, but a complete shift to the 2H form is not typically observed for the parent indazole.[9]

-

Substituent Effects: Electronic and steric effects from substituents on the indazole ring can significantly impact the relative stability of the tautomers. While most substituents do not reverse the stability order, theoretical studies have shown that certain groups can reduce the energy gap between the 1H and 2H forms.[8][10] In some specific, highly substituted derivatives, the 2H-tautomer can be stabilized, particularly through the formation of intramolecular hydrogen bonds.[11][12]

-

Intermolecular Interactions: Unsubstituted indazole can form dimers and trimers via intermolecular N-H···N hydrogen bonds.[7][13] In certain crystalline structures, the 2H tautomer has been shown to be stabilized through the formation of stable centrosymmetric dimers, which are energetically more favorable than the corresponding dimers of the 1H tautomer.[11][12]

Experimental and Computational Verification

A robust suite of analytical techniques is employed to characterize and differentiate indazole tautomers, with computational methods providing a powerful predictive framework.

Spectroscopic Characterization

Spectroscopy is the primary tool for identifying the predominant tautomer in a given sample. Nuclear Magnetic Resonance (NMR) is particularly definitive.[14]

| Spectroscopic Parameter | 1H-Indazole | 2H-Indazole Derivative (Representative) | Rationale for Difference |

| ¹H NMR (N-H Signal) | ~13.40 ppm (broad singlet) | Absent (N-substituted) | The highly deshielded N-H proton is a hallmark of the unsubstituted 1H-tautomer.[14] |

| ¹H NMR (H-3 Signal) | ~8.10 ppm | ~8.40 ppm | The H-3 proton in the 2H-isomer is typically more deshielded due to the electronic environment of the quinonoid system.[14] |

| ¹³C NMR | Distinct chemical shifts | Varied shifts, especially for C3, C7a | The carbon skeleton's electronic distribution differs significantly between the benzenoid and quinonoid forms, leading to predictable differences in ¹³C chemical shifts.[15][16] |

Physicochemical Properties

The distinct electronic structures of the tautomers lead to measurable differences in their physical properties.

| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Significance |

| Basicity (pKb) | 0.42 | 2.02 | 2H-Indazoles are stronger bases due to higher proton affinity at the ring nitrogen.[3][17] |

| Dipole Moment (D) | 1.50 D | 3.40 D | The quinonoid structure of the 2H-tautomer results in greater charge separation and a significantly larger dipole moment.[7][13][17] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. The vast majority of crystallographic studies on unsubstituted or simply substituted indazoles confirm the predominance of the 1H-tautomer.[6][18] It is the definitive method for validating the solid-state structure and observing intermolecular interactions like hydrogen-bonded dimers.[19]

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2), are indispensable.[10][20] These methods allow for:

-

Prediction of Relative Stabilities: Accurately calculating the energy difference between tautomers.[3][8]

-

Mechanism Studies: Investigating the transition states for tautomerization.[21]

-

Spectral Simulation: Predicting NMR chemical shifts (e.g., using the GIAO method) to aid in the assignment of experimental spectra.[22]

Experimental Protocol: Differentiating Indazole Tautomers by ¹³C NMR Spectroscopy

This protocol outlines a self-validating system for the structural elucidation of N-substituted indazole isomer mixtures, a common challenge in synthetic chemistry.

Figure 2: Workflow for Isomer Differentiation by NMR.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the indazole derivative mixture and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual solvent peak is well-defined.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[14]

-

Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment is crucial for distinguishing between quaternary carbons (no signal), CH/CH₃ carbons (positive signals), and CH₂ carbons (negative signals), which greatly aids in peak assignment.

-

-

Data Processing: Process the raw data (FID) using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction to produce a clean, interpretable spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[14]

-

Spectral Analysis & Assignment:

-

Identify the key diagnostic signals. For N-substituted indazoles, the chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) are most informative.

-

Causality: In the 1H-isomer , the N-substituent is attached to N1, influencing the adjacent C7a more significantly. In the 2H-isomer , the substituent is on N2, which has a more pronounced effect on the C3 chemical shift.

-

Compare the observed chemical shifts with established literature values for known 1H- and 2H-indazoles.[15][23]

-

-

Self-Validation with 2D NMR: To provide unequivocal proof of structure, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds. A correlation between the protons of the N-substituent and the C3 carbon is definitive for a 2H-isomer, while a correlation to the C7a carbon confirms a 1H-isomer.

Implications in Drug Design and Development

The tautomeric state of an indazole core is not an academic curiosity; it is a critical determinant of a drug candidate's profile.

-

Molecular Recognition: The N-H proton of the 1H-tautomer is a potent hydrogen bond donor. Its position dictates how the molecule will orient itself in a receptor binding pocket or an enzyme's active site. A switch to the 2H-tautomer relocates this hydrogen bond donor, potentially abolishing or altering the intended biological interaction.

-

Physicochemical Properties: As noted, the two tautomers have different basicities and dipole moments.[17] These properties directly influence a drug's solubility, membrane permeability, and metabolic stability—key components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Synthetic Strategy: The regioselective synthesis of either the 1H- or 2H-indazole derivative is a crucial challenge.[2][17] Control over the tautomeric outcome is essential for producing the desired, biologically active isomer and avoiding isomeric mixtures that complicate purification and clinical development.

Many successful drugs, including Axitinib (for renal cell cancer) and Niraparib (for ovarian cancer), are based on the indazole scaffold, highlighting the importance of mastering its chemistry.[1]

Conclusion

The annular tautomerism of indazole is a fundamental principle governing its structure and function. The 1H-tautomer is overwhelmingly the more stable form, a fact rooted in its aromatic benzenoid character. This stability has been rigorously confirmed by a combination of spectroscopic, crystallographic, and computational methods. However, the tautomeric equilibrium can be influenced by substitution and intermolecular forces, making a thorough characterization essential for any research involving this scaffold. For scientists in drug development, a deep understanding of indazole tautomerism is not optional—it is a prerequisite for the rational design of safe and effective medicines.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]